REACTION_CXSMILES
|
[OH-].[Na+].Cl.[NH2:4][C:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1.[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[C:13]([NH:4][C:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 necked 250 ml round bottom flask equipped with mechanical stirrer
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
The reaction mass was stirred for 1 hour at 0-5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with toluene (20 ml)
|
Type
|
TEMPERATURE
|
Details
|
Aqueous phase was chilled to 10° C.
|
Type
|
STIRRING
|
Details
|
stirred it for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was dried at 60° C. till constant weight
|
Name
|
|
Type
|
|
Smiles
|
C(CCCC)(=O)NC1(CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |